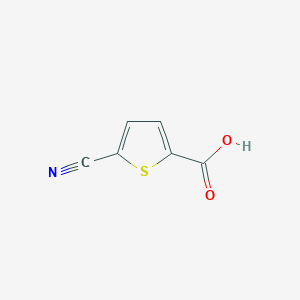
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
Overview
Description
Scientific Research Applications
Photoluminescent Polymers
A study by Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units, which are closely related to 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. These polymers exhibit strong photoluminescence and photochemical stability, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Metal-Lustrous Organic Crystals
Ogura et al. (2006) synthesized various pyrrole derivatives, including those similar to 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. These compounds form organic crystals with metallic luster, indicating potential applications in materials science for decorative or functional purposes (Ogura, Ooshima, Akazome, & Matsumoto, 2006).
Chemical Structure Analysis
Keck, Schollmeyer, and Laufer (2011) investigated the chemical structure of 6-(4-Methoxyphenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde, a compound structurally related to 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. The study provided insights into the molecular orientation and dihedral angles within the compound, contributing to a deeper understanding of its chemical properties (Keck, Schollmeyer, & Laufer, 2011).
Synthesis of Pyrrolo-Benzothiazines
Grevtsov et al. (2013) developed a method for synthesizing 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazines using compounds similar to 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. This method has applications in the synthesis of novel organic compounds with potential pharmaceutical or chemical industry relevance (Grevtsov, Zaremba, Bondarenko, Drushlyak, Kovalenko, & Chernykh, 2013).
Potential Anti-Cancer Activities
Kuznietsova et al. (2015) investigated the effects of a pyrrol derivative, closely related to 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole, on the digestive system in a rat model of colon cancer. The study revealed the compound's antiproliferative activities, suggesting its potential as an anti-cancer agent (Kuznietsova, Luzhenetska, Kotlyar, & Rybalchenko, 2015).
Organic Synthesis
Niknam and Mojikhalifeh (2014) synthesized various 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones, including compounds related to 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. The eco-friendly and simple procedure used for this synthesis highlights the potential for green chemistry applications (Niknam & Mojikhalifeh, 2014).
Enhanced Organic Materials
Flosser and Olofson (2003) improved the synthesis of 5-dialkylamino-3,4-dihydro-2H-pyrroles, a group including 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. This enhanced method has implications for the development of new materials and catalysts in organic chemistry (Flosser & Olofson, 2003).
properties
IUPAC Name |
5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRMHGPJEAUGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453383 | |
| Record name | 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22217-80-7 | |
| Record name | 2-(4-Methoxyphenyl)-1-pyrroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22217-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B1353549.png)
![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B1353550.png)





![Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1353566.png)



